molecular formula C18H10Cl2N2O B2883609 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-37-3

2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2883609
CAS No.: 478033-37-3
M. Wt: 341.19
InChI Key: ADBCYVSXSOHYDN-SSDVNMTOSA-N
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Description

This compound belongs to the furonitrile class, characterized by a furan ring substituted with a nitrile group at position 3 and a phenyl group at position 3. The imine linkage at position 2 is formed via Schiff base condensation with a 2,4-dichlorophenyl moiety.

Properties

IUPAC Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-15-7-6-13(16(20)9-15)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCYVSXSOHYDN-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a synthetic compound belonging to the furan derivatives class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12Cl2N2O
  • Molecular Weight : 319.19 g/mol
  • IUPAC Name : this compound

The compound features a furan ring substituted with a phenyl group and an amino group linked to a dichlorophenyl moiety. This unique arrangement is believed to influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains and fungi.

Compound Activity Reference
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-oneIC50 = 16.13 µM
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-oneIC50 = 18.75 µM

These compounds were found to be more effective than standard drugs like thiourea in inhibiting urease activity, which is crucial for the survival of certain pathogens.

Anticancer Activity

The anticancer potential of furan derivatives has also been explored. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation. For example, the binding interactions with dihydrofolate reductase (DHFR) have been identified as a potential mechanism through which these compounds exert their anticancer effects .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and division.
  • Receptor Interaction : It could modulate receptor activity involved in signaling pathways related to cancer and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in target cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the furan ring significantly affect the biological activity of these compounds. For instance:

  • The presence of halogen atoms (like chlorine) on the phenyl ring enhances antimicrobial and anticancer activities.
  • The positioning of functional groups also plays a crucial role; ortho and para substitutions have shown varying degrees of efficacy against specific targets .

Case Studies

A recent study synthesized a series of furan chalcone derivatives and evaluated their biological activities:

  • Study on Urease Inhibition :
    • Compounds with dichloro substitutions showed enhanced urease inhibition compared to their mono-substituted counterparts.
    • The most active compound exhibited an IC50 value significantly lower than that of established urease inhibitors like thiourea.
  • Anticancer Screening :
    • Selected furan derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines.
    • Results indicated that certain derivatives induced cytotoxic effects comparable to standard chemotherapeutics .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following analogs differ in substituents on the phenyl ring, altering electronic and steric properties:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2,4-Cl₂ C₁₈H₁₀Cl₂N₂O ~353.2 High lipophilicity, dichloro substitution
2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile 4-OCH₃ C₁₉H₁₃N₂O₂ 313.3 Electron-donating methoxy group
2-[(E)-[(4-Nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile 4-NO₂ C₁₈H₁₁N₃O₃ 317.3 Electron-withdrawing nitro group
  • The nitro group (4-NO₂) in withdraws electrons, reducing aromatic reactivity but improving electrophilic character. The 2,4-dichloro substitution in the target compound balances moderate electron withdrawal with steric bulk, favoring hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity : The 2,4-dichloro substitution increases logP compared to methoxy/nitro analogs, suggesting enhanced membrane permeability.
  • Solubility : Nitro and methoxy groups improve aqueous solubility relative to the dichloro derivative, which may require formulation aids for bioavailability.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile?

Methodological Answer: The synthesis involves multi-step reactions, starting with the condensation of 2-amino-5-phenyl-3-furonitrile with 2,4-dichlorobenzaldehyde under reflux conditions. Key parameters include:

  • Solvent choice: Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve aromatic intermediates .
  • Catalysts: Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts may accelerate Schiff base formation .
  • Temperature: Maintain 70–80°C for 8–12 hours to maximize yield (typically 60–75% after purification via column chromatography) .

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventEthanol/DMFHigh solubility
CatalystAcetic acid (0.5 eq)15–20% increase
Reaction Time10 hoursPlateau beyond

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm the E-configuration of the imine bond and aromatic substitution patterns (e.g., δ 8.3 ppm for imine proton) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 385.05) and detects side products .
  • IR Spectroscopy: Stretching frequencies for nitrile (~2220 cm1^{-1}) and C=N (~1600 cm1^{-1}) groups .

Q. What preliminary assays are recommended to evaluate this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., kinases or proteases) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
  • Binding Studies: Surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., KD values) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition states for imine bond formation and evaluate electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking: Simulate interactions with protein targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Focus on key residues (e.g., His41/Cys145) and binding energy scores (< -7.0 kcal/mol) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Control for Purity: Validate compound integrity via HPLC (purity > 95%) and LC-MS to exclude degradation products .
  • Assay Standardization: Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or enzyme batch differences .

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • Photodegradation Studies: Expose to UV light (λ = 254 nm) and monitor breakdown products via GC-MS .
  • Bioaccumulation Assays: Measure log P values (e.g., 3.2 ± 0.1) to estimate partitioning in aquatic systems .
  • Ecotoxicology Models: Use Daphnia magna or algae to assess EC50_{50} values under OECD guidelines .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Pharmacokinetic Profiling: Conduct rodent studies with IV/PO administration to calculate AUC and half-life .

Q. What advanced techniques validate the compound’s electronic and crystallographic properties?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve 3D structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .
  • Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing effects of the dichlorophenyl group .
  • Spectroelectrochemistry: Correlate electronic transitions with oxidation states using UV-vis-NIR under controlled potentials .

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